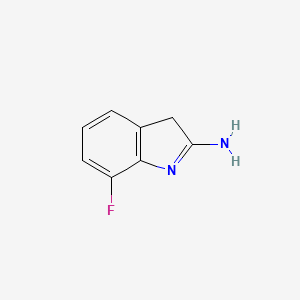
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide is an organic compound with a unique structure that includes a chlorinated propylidene group and a hydrazine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloropropan-2-one with hydrazine carboxamide in the presence of a base to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
(E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1-bromopropan-2-ylidene)hydrazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.
(E)-2-(1-fluoropropan-2-ylidene)hydrazine-1-carboxamide: Contains a fluorine atom in place of chlorine.
(E)-2-(1-iodopropan-2-ylidene)hydrazine-1-carboxamide: Features an iodine atom instead of chlorine.
Uniqueness
The uniqueness of (E)-2-(1-chloropropan-2-ylidene)hydrazine-1-carboxamide lies in its specific chemical properties imparted by the chlorine atom
Properties
Molecular Formula |
C4H8ClN3O |
|---|---|
Molecular Weight |
149.58 g/mol |
IUPAC Name |
[(Z)-1-chloropropan-2-ylideneamino]urea |
InChI |
InChI=1S/C4H8ClN3O/c1-3(2-5)7-8-4(6)9/h2H2,1H3,(H3,6,8,9)/b7-3- |
InChI Key |
RJVJMYIGSGZOGT-CLTKARDFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)N)/CCl |
Canonical SMILES |
CC(=NNC(=O)N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)
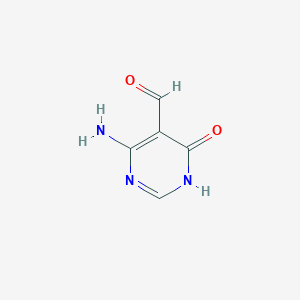

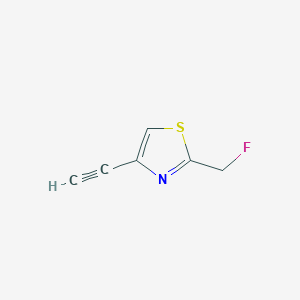

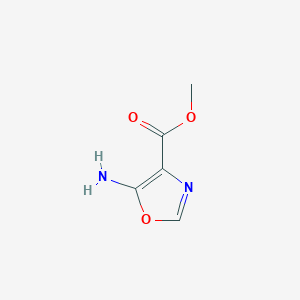
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)

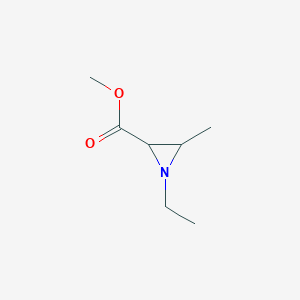
![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
